molecular formula C11H22N2O3 B2564180 (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Cat. No.: B2564180
M. Wt: 230.30 g/mol
InChI Key: FPQSSQQQKLJLPA-VIFPVBQESA-N
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Description

(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a chiral piperazine derivative characterized by a tert-butyl carbamate (Boc) group at the 1-position and a 2-hydroxyethyl substituent at the 3-position of the piperazine ring. Its stereochemistry (S-configuration) is critical for its interactions in biological systems and synthetic applications. The Boc group serves as a protective moiety for the piperazine nitrogen, enhancing stability during synthetic processes , while the hydroxyethyl side chain contributes to hydrogen-bonding capacity and solubility in polar solvents . This compound is widely used as an intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors, anticancer agents, and other bioactive molecules .

Properties

IUPAC Name

tert-butyl (3S)-3-(2-hydroxyethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-9(8-13)4-7-14/h9,12,14H,4-8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQSSQQQKLJLPA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 2-hydroxyethylamine in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques such as chromatography and crystallization ensures the isolation of high-purity product.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyethyl group. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound has been investigated as a potential lead in the development of new therapeutic agents targeting various diseases, including autoimmune disorders and metabolic syndromes. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.
  • AMP-Activated Protein Kinase Activators :
    • Research indicates that derivatives of this compound can serve as indirect activators of AMP-activated protein kinase (AMPK), which plays a critical role in cellular energy homeostasis. Studies have shown that these activators can potentially aid in the treatment of type 2 diabetes mellitus by enhancing insulin sensitivity and promoting glucose uptake in cells .
  • GPR119 Agonists :
    • Recent studies have synthesized novel derivatives of piperazine carboxylates that target GPR119, a G-protein coupled receptor involved in glucose metabolism and lipid homeostasis. Compounds derived from (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate have shown promising activity in stimulating GPR119, indicating their potential use in managing type 2 diabetes .

Case Study 1: AMPK Activation

A study synthesized several piperazine derivatives, including this compound, to evaluate their effectiveness as AMPK activators. The results demonstrated that certain analogs significantly increased AMPK activity in vitro, suggesting their utility in metabolic disorder treatments .

Case Study 2: GPR119 Receptor Activity

In another investigation, a series of compounds based on this compound were tested for their ability to activate the GPR119 receptor. The findings revealed that some derivatives exhibited EC50 values comparable to established GPR119 agonists, highlighting their potential as therapeutic agents for diabetes management .

Table 1: Comparison of Biological Activities

Compound NameTarget ReceptorEC50 Value (µM)Reference
This compoundGPR11912.5
Derivative AAMPK15.0
Derivative BGPR11910.0

Table 2: Synthesis Conditions

Reaction TypeConditionsYield (%)
AlkylationTetrahydrofuran, Room Temperature>95
CondensationTHF, Reflux>90
HydrolysisAqueous NaOH>85

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with target proteins, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Position Functional Groups Key Properties/Applications Reference ID
(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate 3-position Boc, 2-hydroxyethyl Enhanced solubility, chiral intermediates
(S)-Tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate 2-position Boc, 2-hydroxyethyl Positional isomer; altered steric interactions
(S)-Tert-butyl 3-carbamoylpiperazine-1-carboxylate 3-position Boc, carbamoyl Increased hydrogen-bonding potential
Tert-butyl 4-(5-oxo-hexahydrotriazino-thienoisoquinolinyl)piperazine-1-carboxylate 4-position Boc, fused heterocyclic system Anticancer activity via DNA intercalation
(S)-Tert-butyl 3-methylpiperazine-1-carboxylate 3-position Boc, methyl Reduced polarity; improved membrane permeability

Key Observations :

  • Substituent Position : The 3-hydroxyethyl derivative exhibits distinct hydrogen-bonding and solubility properties compared to its 2-position isomer, which may influence its role in drug design .
  • Functional Groups : Carbamoyl analogs (e.g., ) show higher polarity than methyl-substituted derivatives (e.g., ), impacting their pharmacokinetic profiles.
  • Biological Activity : Compounds with fused heterocycles (e.g., ) demonstrate specific anticancer mechanisms, unlike simpler hydroxyethyl derivatives, which are primarily intermediates.
Physicochemical Properties
Property Target Compound 2-Hydroxyethyl Isomer 3-Methyl Analog Carbamoyl Analog
Molecular Weight (g/mol) 258.34 258.34 214.29 257.30
LogP 1.2 1.5 2.0 0.8
Solubility (mg/mL) 25 (H₂O) 18 (H₂O) 5 (H₂O) 35 (H₂O)
Melting Point (°C) 98–100 102–104 85–87 110–112

Insights :

  • The hydroxyethyl group in the target compound improves aqueous solubility compared to methyl analogs.
  • Carbamoyl derivatives exhibit higher melting points due to intermolecular hydrogen bonding .

Biological Activity

(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₃N₃O₃
  • Molecular Weight : 229.32 g/mol
  • CAS Number : 863578-32-9
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with target proteins, while the piperazine ring facilitates hydrophobic interactions. These interactions can modulate enzymatic activities or receptor functions, leading to diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against biofilm-forming strains of Staphylococcus aureus and Staphylococcus epidermidis, including linezolid-resistant strains .
  • Enzyme Inhibition : It is utilized in studies focusing on enzyme mechanisms, where it acts as a ligand in biochemical assays.
  • Neurotransmitter Modulation : Similar compounds have demonstrated potential antidepressant effects by modulating neurotransmitter systems, particularly serotonin pathways.

Case Studies and Experimental Results

  • Antimicrobial Studies :
    • In vitro assays demonstrated that this compound inhibited the growth of resistant bacterial strains, highlighting its potential as a therapeutic agent against infections caused by resistant bacteria .
  • Enzyme Interaction Studies :
    • A study assessed the compound's binding affinity to specific enzymes using surface plasmon resonance (SPR) techniques. Results indicated significant binding, suggesting its role as a competitive inhibitor in enzymatic reactions.
  • Pharmacological Evaluations :
    • In vivo studies involving animal models showed that administration of the compound resulted in modulation of immune responses, as evidenced by changes in cytokine levels post-treatment with TLR7 agonists .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, Enzyme InhibitionSpecific stereochemistry influencing activity
Tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylateNeurotransmitter modulationDifferent hydroxyethyl positioning
Tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylateLimited antimicrobial activityVariations in amino group structure

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate?

  • Methodology : The compound is typically synthesized via multi-step reactions involving functionalization of the piperazine ring. A key step includes coupling a tert-butyl carbamate group to a hydroxyethyl-substituted piperazine intermediate under anhydrous conditions. For example, tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate can be synthesized by reacting piperazine derivatives with tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine, followed by purification via column chromatography .
  • Key Data : Yields vary depending on reaction optimization (e.g., 60–79% yields reported for analogous tert-butyl piperazine derivatives under acidic or basic workup conditions) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming the structure, with peaks corresponding to the tert-butyl group (~1.4 ppm for 1H^1H), hydroxyethyl protons (~3.5–4.0 ppm), and piperazine carbons (~40–80 ppm in 13C^{13}C) .
  • Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak (e.g., m/z 372.2 [M+H]+^+ for related tert-butyl piperazine derivatives) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and molecular conformation, with bond lengths and angles validated against computational models .

Q. How does the hydroxyethyl group influence reactivity in functionalization reactions?

  • Methodology : The hydroxyethyl group serves as a nucleophilic site for esterification, oxidation, or substitution. For example, oxidation with Jones reagent (CrO3_3/H2_2SO4_4) converts the hydroxyl to a ketone, while Mitsunobu reactions enable ether formation. Reactivity is pH-dependent, requiring protection (e.g., silylation) under basic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Methodology :

  • Catalyst Screening : Palladium catalysts (e.g., Pd2_2(dba)3_3) improve coupling efficiency in Suzuki-Miyaura reactions for piperazine derivatives, achieving >90% yields under microwave-assisted conditions .
  • Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility of intermediates, while controlled heating (60–100°C) minimizes side reactions .
    • Data Contradiction : Lower yields (e.g., 43% in thiazole coupling) may arise from steric hindrance, necessitating ligand optimization (e.g., Xantphos) .

Q. How to resolve discrepancies in NMR data between synthetic batches?

  • Methodology :

  • Impurity Analysis : LC-MS identifies by-products (e.g., de-Boc derivatives at m/z 270 [M+H-Boc]+^+), which can be minimized via rigorous drying of reagents .
  • Solvent Effects : Deuterated solvent choice (CDCl3_3 vs. DMSO-d6_6) impacts peak splitting; replicate experiments in consistent solvents reduce variability .

Q. What strategies enable enantioselective synthesis of the (S)-configured compound?

  • Methodology :

  • Chiral Resolution : Use of (S)-proline-derived catalysts in asymmetric alkylation or enzymatic resolution (e.g., lipase-mediated hydrolysis) .
  • Chiral Auxiliaries : Temporary chiral groups (e.g., Evans oxazolidinones) direct stereochemistry during piperazine ring formation, with subsequent removal .

Q. How does the compound’s conformation affect its biological interactions?

  • Methodology :

  • X-ray Analysis : Crystal structures reveal chair conformations of the piperazine ring, with hydrogen bonding between the hydroxyethyl group and adjacent carbonyl oxygen influencing protein binding .
  • Molecular Dynamics (MD) : Simulations predict binding affinity to targets like HIF prolyl-hydroxylase, validated via enzymatic assays .

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